molecular formula C25H24N4O2S B2667416 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide CAS No. 1261010-99-4

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2667416
CAS No.: 1261010-99-4
M. Wt: 444.55
InChI Key: JWYFYJMZCFHQJW-UHFFFAOYSA-N
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Description

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

The synthesis of 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropyl and phenyl groups: These groups can be introduced through various substitution reactions.

    Attachment of the sulfanyl group: This step may involve the use of thiol reagents under specific conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

The major products formed from these reactions will depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where pyrrolo[3,2-d]pyrimidine derivatives have shown efficacy.

    Industry: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The pyrrolo[3,2-d]pyrimidine core is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide include other pyrrolo[3,2-d]pyrimidine derivatives. These compounds share the same core structure but may differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications compared to other derivatives.

Properties

IUPAC Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-15-7-6-8-16(2)21(15)27-20(30)14-32-25-28-22-19(17-9-4-3-5-10-17)13-26-23(22)24(31)29(25)18-11-12-18/h3-10,13,18,26H,11-12,14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYFYJMZCFHQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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